Cas no 406-85-9 (4-Chloro-1,1,1-trifluorobutane)

4-Chloro-1,1,1-trifluorobutane 化学的及び物理的性質
名前と識別子
-
- Butane,4-chloro-1,1,1-trifluoro-
- 4-CHLORO-1,1,1-TRIFLUOROBUTANE
- 1-Chlor-4,4,4-trifluorbutane
- 1-chloro-4,4,4-trifluorobutane
- 4,4,4-Trifluorobutyl chloride
- 4-Chlor-1,1,1-trifluor-butan
- 4-chloro-1,1,1-trifluoro-butane
- Butane,4-chloro-1,1,1-trifluoro
- PC8645
- 406-85-9
- 4-Chloro-1,1,1-trifluorobutane #
- MFCD02093299
- BS-28164
- DTXSID20342338
- SCHEMBL2198815
- CS-0206195
- Butane, 4-chloro-1,1,1-trifluoro-
- EN300-674249
- AKOS006230592
- 1-chloro-4,4,4-trifluoro-butane
- 4-Chloro-1,1,1-trifluorobutane
-
- MDL: MFCD02093299
- インチ: InChI=1S/C4H6ClF3/c5-3-1-2-4(6,7)8/h1-3H2
- InChIKey: OUFCPOCAIPBDNE-UHFFFAOYSA-N
- ほほえんだ: ClCCCC(F)(F)F
計算された属性
- せいみつぶんしりょう: 146.01100
- どういたいしつりょう: 146.011
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 58.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 1.2425
- ゆうかいてん: -67.25
- ふってん: 81
- フラッシュポイント: 10.8°C
- 屈折率: 1.3505
- PSA: 0.00000
- LogP: 2.56770
4-Chloro-1,1,1-trifluorobutane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674249-5.0g |
4-chloro-1,1,1-trifluorobutane |
406-85-9 | 5g |
$2940.0 | 2023-05-24 | ||
Enamine | EN300-674249-0.25g |
4-chloro-1,1,1-trifluorobutane |
406-85-9 | 0.25g |
$933.0 | 2023-05-24 | ||
TRC | C384363-50mg |
4-Chloro-1,1,1-trifluorobutane |
406-85-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
Apollo Scientific | PC8645-1g |
4-Chloro-1,1,1-trifluorobutane |
406-85-9 | 97% | 1g |
£244.00 | 2025-02-22 | |
Enamine | EN300-674249-0.05g |
4-chloro-1,1,1-trifluorobutane |
406-85-9 | 0.05g |
$851.0 | 2023-05-24 | ||
Enamine | EN300-674249-1.0g |
4-chloro-1,1,1-trifluorobutane |
406-85-9 | 1g |
$1014.0 | 2023-05-24 | ||
abcr | AB132784-5g |
4-Chloro-1,1,1-trifluorobutane, 97%; . |
406-85-9 | 97% | 5g |
€489.30 | 2025-02-20 | |
A2B Chem LLC | AF69100-1g |
4-Chloro-1,1,1-trifluorobutane |
406-85-9 | 95% | 1g |
$176.00 | 2024-04-20 | |
A2B Chem LLC | AF69100-5g |
4-Chloro-1,1,1-trifluorobutane |
406-85-9 | 95% | 5g |
$608.00 | 2024-04-20 | |
Apollo Scientific | PC8645-250mg |
4-Chloro-1,1,1-trifluorobutane |
406-85-9 | 97% | 250mg |
£50.00 | 2024-05-25 |
4-Chloro-1,1,1-trifluorobutane 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
4-Chloro-1,1,1-trifluorobutaneに関する追加情報
Comprehensive Guide to 4-Chloro-1,1,1-trifluorobutane (CAS No. 406-85-9): Properties, Applications, and Industry Insights
4-Chloro-1,1,1-trifluorobutane (CAS No. 406-85-9) is a fluorinated organic compound gaining attention in industrial and research applications due to its unique chemical properties. This halogenated alkane, characterized by its chloro and trifluoromethyl functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C4H6ClF3, reflects a balanced structure that enables reactivity while maintaining stability under standard conditions.
In recent years, the demand for fluorinated compounds like 4-Chloro-1,1,1-trifluorobutane has surged, driven by trends in green chemistry and sustainable manufacturing. Researchers frequently search for "eco-friendly fluorinated solvents" or "alternatives to traditional halogenated reagents," highlighting the compound's potential in reducing environmental impact. Its low global warming potential (GWP) compared to older-generation fluorocarbons aligns with global initiatives such as the Kigali Amendment to the Montreal Protocol.
The physical properties of CAS No. 406-85-9 include a boiling point of approximately 45-50°C and a density of 1.3 g/cm3, making it suitable for precision applications requiring controlled volatility. Analytical techniques like GC-MS and NMR spectroscopy confirm its high purity (>98%), a critical factor for pharmaceutical and electronic industries where trace impurities can compromise product performance. Users often inquire about "how to verify 4-Chloro-1,1,1-trifluorobutane purity" or "compatibility with common lab materials," underscoring the need for detailed technical data.
Industrial applications leverage the compound's electrophilic reactivity in nucleophilic substitution reactions. A trending topic in organic synthesis forums involves its use as a building block for agrochemicals and liquid crystal materials. Patent analyses reveal growing interest in "4-Chloro-1,1,1-trifluorobutane derivatives for OLEDs" and "fluorinated surfactants," particularly in Asian markets where display technology innovation thrives. The compound's ability to introduce both chlorine and fluorine moieties in a single step offers synthetic efficiency advantages.
From a supply chain perspective, CAS 406-85-9 manufacturers emphasize REACH compliance and ISO-certified production to meet European and North American regulatory standards. Recent supply disruptions have prompted searches for "4-Chloro-1,1,1-trifluorobutane suppliers 2024" and "bulk pricing trends," reflecting market volatility in specialty chemicals. Storage recommendations typically include amber glass containers under inert gas to prevent degradation, a detail frequently requested in technical documentation.
Emerging research explores the compound's role in advanced battery electrolytes, capitalizing on fluorine's ability to enhance thermal stability. This application aligns with the booming electric vehicle (EV) sector, where users search for "fluorinated additives for lithium-ion batteries." Computational chemistry studies also investigate its molecular interactions with polymers, addressing queries about "compatibility with fluoropolymer matrices" in material science communities.
Environmental fate studies of 4-Chloro-1,1,1-trifluorobutane indicate atmospheric lifetimes shorter than legacy fluorocarbons, contributing to its preference in EPA SNAP-approved applications. Regulatory databases show increased submissions for "406-85-9 toxicity profile" reviews, particularly regarding aquatic ecotoxicity parameters. The compound's moderate biodegradability and low bioaccumulation potential position it favorably in green chemistry metrics assessments.
Analytical challenges associated with this compound include chromatographic separation from structurally similar fluorocarbons. Laboratory forums feature discussions about "GC column selection for 406-85-9 analysis" and "mass spectrometry fragmentation patterns." These technical nuances are crucial for quality control laboratories implementing ICH Q3D elemental impurity guidelines in pharmaceutical applications.
In conclusion, 4-Chloro-1,1,1-trifluorobutane represents a strategically important fluorochemical bridging multiple industries. Its evolving applications reflect broader shifts toward functional fluorination and sustainable chemical design, making CAS No. 406-85-9 a compound of enduring scientific and commercial interest.
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